molecular formula C12H9NO B11909555 2-Methylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-60-0

2-Methylindeno[1,2-b]pyrrol-4(1H)-one

Katalognummer: B11909555
CAS-Nummer: 112807-60-0
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: FFIHFMMKEAYUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrrole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one typically involves the condensation of indene derivatives with pyrrole under specific conditions. One common method includes the use of catalysts such as Amberlyst 15 to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylindeno[1,2-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products Formed

    Oxidation: Formation of dark blue polymers.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted indeno-pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylindeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylindeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to form polymers and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

112807-60-0

Molekularformel

C12H9NO

Molekulargewicht

183.21 g/mol

IUPAC-Name

2-methyl-1H-indeno[1,2-b]pyrrol-4-one

InChI

InChI=1S/C12H9NO/c1-7-6-10-11(13-7)8-4-2-3-5-9(8)12(10)14/h2-6,13H,1H3

InChI-Schlüssel

FFIHFMMKEAYUFG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.